16β-Hydroxy-17-epi-norethisterone 16β-Hydroxy-17-epi-norethisterone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209080
InChI:
SMILES:
Molecular Formula: C₂₀H₂₆O₃
Molecular Weight: 314.42

16β-Hydroxy-17-epi-norethisterone

CAS No.:

Cat. No.: VC0209080

Molecular Formula: C₂₀H₂₆O₃

Molecular Weight: 314.42

* For research use only. Not for human or veterinary use.

16β-Hydroxy-17-epi-norethisterone -

Specification

Molecular Formula C₂₀H₂₆O₃
Molecular Weight 314.42

Introduction

Chemical Structure and Properties

16β-Hydroxy-17-epi-norethisterone is characterized by its molecular formula C20H26O3 and a molecular weight of 314.42 g/mol . As the name suggests, this compound features a hydroxyl group at the 16β position of the steroid nucleus and has an epimerized configuration at position 17 compared to the parent compound norethisterone.

The parent compound, norethisterone, has the molecular formula C20H26O2 and a molecular weight of 298.426 g/mol . Norethisterone is a synthetic progestogen derived from 19-nortestosterone with an ethynyl group at position 17α . The structural difference between 16β-Hydroxy-17-epi-norethisterone and norethisterone lies primarily in the additional hydroxyl group at position 16β and the different stereochemistry at position 17.

Metabolic Pathways and Pharmacokinetics

Norethisterone undergoes extensive metabolism in the body, primarily in the liver. The formation of 16β-Hydroxy-17-epi-norethisterone represents one of several metabolic pathways involved in the biotransformation of norethisterone.

Metabolism of Norethisterone

Norethisterone is extensively metabolized, primarily in the liver, through various pathways including reduction, hydroxylation, and conjugation reactions. The enzymes predominantly involved in its metabolism include:

  • Cytochrome P450 enzymes, particularly CYP3A4

  • 5α- and 5β-reductase

  • 3α- and 3β-hydroxysteroid dehydrogenase (HSD)

  • Aromatase

According to research findings, the 5α-reduced metabolites of norethisterone, including 5α-dihydronorethisterone and its derivatives, appear to carry biological activity, while the 5β-reduced metabolites appear inactive. Additionally, norethisterone and its metabolites undergo extensive conjugation, with most plasma metabolites appearing as sulfate conjugates and most urinary metabolites as glucuronide conjugates .

Formation of 16β-Hydroxy-17-epi-norethisterone

The specific metabolic pathway leading to the formation of 16β-Hydroxy-17-epi-norethisterone likely involves hydroxylation at the 16β position followed by epimerization at position 17. This transformation represents part of the body's mechanism to increase the polarity of the compound, thereby facilitating its elimination.

Pharmacokinetic Properties of Parent Compound

The pharmacokinetic properties of norethisterone provide context for understanding the metabolic fate of 16β-Hydroxy-17-epi-norethisterone:

Pharmacokinetic ParameterValue
Bioavailability47-73% (mean 64%)
Protein Binding97%: Albumin (61%), SHBG (36%)
MetabolismMainly CYP3A4 (liver); also 5α-/5β-reductase, 3α-/3β-HSD, and aromatase
Elimination Half-life5.2-12.8 hours (mean 8.0 hours)
Maximum Plasma Concentration (Cmax)26.19 ± 6.19 ng/ml (for norethisterone acetate)
Time to Maximum Concentration (tmax)1.83 ± 0.58 h (for norethisterone acetate)

It's worth noting that norethisterone acetate (NETA), an ester prodrug of norethisterone, is completely and rapidly deacetylated to norethisterone following oral administration. The disposition of norethisterone acetate is indistinguishable from that of orally administered norethisterone .

Research Applications

16β-Hydroxy-17-epi-norethisterone has several important applications in research, particularly in the fields of drug metabolism and pharmacokinetics.

Use as a Probe Metabolite

One of the primary research applications of 16β-Hydroxy-17-epi-norethisterone is as a probe metabolite in studies investigating drug metabolism and enzyme activities. In a study examining cytochrome P450 BM3 mutants, 16β-Hydroxy-17-epi-norethisterone was specifically used as a probe metabolite for norethisterone (NET) . This application allows researchers to assess the metabolic activity and specificity of various enzyme systems.

Metabolic Screening Approaches

In cytochrome P450 research, 16β-Hydroxy-17-epi-norethisterone has been utilized in cocktail approaches to screen enzyme activities. For instance, research has employed this metabolite in a cocktail screening method combined with chemometrical data mining to evaluate the metabolic activity and diversity of drug-metabolizing bacterial Cytochrome P450 BM3 mutants .

ApplicationDescription
Probe MetaboliteUsed to assess metabolic activity of cytochrome P450 enzymes
Metabolic Pathway StudiesHelps in understanding biotransformation processes of progestogens
Analytical Method DevelopmentUsed as a reference standard for developing and validating analytical methods
Enzyme Activity ScreeningEmployed in cocktail approaches to evaluate enzyme activities
Pharmacokinetic ResearchContributes to understanding the metabolic fate of norethisterone

The use of 16β-Hydroxy-17-epi-norethisterone in these research contexts contributes to the broader understanding of steroid metabolism and enzymatic biotransformation processes. This knowledge may ultimately inform the development of improved hormonal therapies with enhanced pharmacokinetic profiles.

Analytical Methods for Detection

The detection and quantification of 16β-Hydroxy-17-epi-norethisterone in biological samples rely on sophisticated analytical techniques. Based on the available research, liquid chromatography coupled with mass spectrometry (LC-MS/MS) emerges as the method of choice for this purpose.

Chromatographic and Spectrometric Techniques

In the research involving 16β-Hydroxy-17-epi-norethisterone, extracts were separated by reversed-phase chromatography using a C18 column (Luna C18(2), 5 μm, 4.6 × 150 mm i.d.) at specific parameters:

  • Flow rate: 0.5 mL/min

  • Temperature: 25 °C

  • Gradient composition: solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile)

The samples were analyzed using various systems including:

  • Agilent 1200 Series Rapid resolution LC

  • Time-Of-Flight (TOF) Agilent 6230 mass spectrometer

  • UPLC-MS/MS for high-throughput screening

Analytical TechniqueKey ParametersApplication
LC-MS/MSC18 column, gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid) Quantification in biological samples
UPLC-MS/MSHigher pressure, faster analysis, increased sensitivity High-throughput screening and metabolite profiling
Standard CalibrationReference standards of known concentration Accurate quantification in complex matrices

For accurate quantification, standard calibration curves of 16β-Hydroxy-17-epi-norethisterone are established, allowing precise measurement of this metabolite in complex biological matrices . These analytical approaches require sensitivity and specificity due to the presence of structurally similar steroid metabolites in biological samples.

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